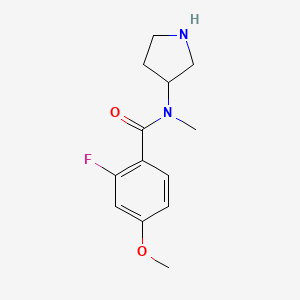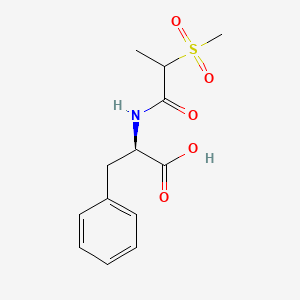
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide, also known as FMePyPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is believed to act in a similar manner.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. One area of research is the development of new cancer therapies based on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, which will be necessary for its eventual clinical use.
In conclusion, 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is a promising compound that has shown potential as a potent anticancer agent. Its mechanism of action involves the inhibition of HDACs, which regulate gene expression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as have anti-inflammatory properties. While it has not yet been tested in clinical trials, it has potential as a new therapy for cancer and other diseases. Further research is needed to fully understand its therapeutic potential and ensure its safety and efficacy in humans.
Synthesis Methods
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine to form the corresponding amide. The final step involves the introduction of a fluorine atom at the 2-position of the benzene ring using a nucleophilic substitution reaction with potassium fluoride.
Scientific Research Applications
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the field of cancer, where 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has shown promising results as a potent anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-16(9-5-6-15-8-9)13(17)11-4-3-10(18-2)7-12(11)14/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAYKJTIKZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)




![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)